molecular formula C22H18ClN3O3S2 B2795804 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886926-34-7

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2795804
CAS No.: 886926-34-7
M. Wt: 471.97
InChI Key: NVIVLDWJWVUOAU-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H18ClN3O3S2 and its molecular weight is 471.97. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of complex benzamide derivatives, including those related to the specified compound, involves multiple steps such as condensation, methylation, hydrogenolysis, and cyclization. These processes yield key intermediates for various pharmacologically active molecules. For example, Xiu-lan (2009) detailed the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, demonstrating the intricate steps involved in producing such compounds, including the optimization of reactant ratios and reaction conditions for maximizing yields (Z. Xiu-lan, 2009).

Anticancer Activity

Compounds structurally related to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide have been synthesized and evaluated for their pro-apoptotic activity as potential anticancer agents. For instance, Yılmaz et al. (2015) synthesized indapamide derivatives showing high proapoptotic activity among synthesized compounds on melanoma cell lines, highlighting the potential of these compounds in melanoma treatment (Ö. Yılmaz et al., 2015).

Antimicrobial and Antimalarial Activity

Research on benzamide derivatives has also covered their antimicrobial and antimalarial activities. Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, finding significant antimalarial activity. This work underscores the versatility of sulfonamide-based compounds in addressing infectious diseases (Asmaa M. Fahim, Eman H. I. Ismael, 2021).

Molecular Docking Studies

The potential of benzamide derivatives in drug discovery has been further explored through molecular docking studies to understand their interaction with biological targets. For example, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of benzamide derivatives, examining their fluorescence properties and anticancer activity, providing insights into their mode of action at the molecular level (Gomathi Vellaiswamy, S. Ramaswamy, 2017).

Metabolic Studies

The metabolic pathways of related compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, have been rigorously studied. Yue et al. (2011) explored the metabolic fate of GDC-0449, a Hedgehog signaling pathway inhibitor, revealing extensive metabolism and identifying unique metabolic pathways via pyridine ring opening. Such studies are crucial for understanding the pharmacokinetics of these compounds (Qin Yue et al., 2011).

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-14-18(23)9-10-19-20(14)25-22(30-19)26(13-16-7-3-4-11-24-16)21(27)15-6-5-8-17(12-15)31(2,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIVLDWJWVUOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.